4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681001
InChI: InChI=1S/C5H4F3N3O2/c6-5(7,8)1-11-2-9-10-3(11)4(12)13/h2H,1H2,(H,12,13)
SMILES:
Molecular Formula: C5H4F3N3O2
Molecular Weight: 195.10 g/mol

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC16681001

Molecular Formula: C5H4F3N3O2

Molecular Weight: 195.10 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid -

Specification

Molecular Formula C5H4F3N3O2
Molecular Weight 195.10 g/mol
IUPAC Name 4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C5H4F3N3O2/c6-5(7,8)1-11-2-9-10-3(11)4(12)13/h2H,1H2,(H,12,13)
Standard InChI Key DIZAJKBCSSLCHH-UHFFFAOYSA-N
Canonical SMILES C1=NN=C(N1CC(F)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Structure and Substituent Effects

The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. The trifluoroethyl group (CF3CH2\text{CF}_3\text{CH}_2) is attached to the nitrogen at position 4, while the carboxylic acid (COOH\text{COOH}) resides at position 3 . This arrangement creates a polar, electron-deficient heterocycle, as evidenced by the SMILES notation CCN1C=NN=C1C(=O)O\text{CCN1C=NN=C1C(=O)O} . The trifluoroethyl group enhances lipophilicity and metabolic resistance, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC5H5F3N3O2\text{C}_5\text{H}_5\text{F}_3\text{N}_3\text{O}_2
Molecular Weight195.10 g/mol
IUPAC Name4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid
SMILESCCN1C=NN=C1C(=O)O
InChIKeyOSKKHDIKIURLBJ-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H} NMR: The trifluoroethyl group’s methylene protons (CH2CF3\text{CH}_2\text{CF}_3) resonate as a quartet at δ 3.8–4.2 ppm due to coupling with fluorine atoms (JHF1012HzJ_{H-F} \approx 10–12 \, \text{Hz}) . The carboxylic acid proton appears as a broad singlet near δ 12–14 ppm.

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the carboxylic acid group resonates at δ 165–170 ppm, while the triazole carbons appear between δ 140–160 ppm .

  • 19F^{19}\text{F} NMR: The trifluoroethyl group’s fluorine atoms produce a singlet near δ -65 ppm.

Infrared (IR) spectroscopy identifies key functional groups:

  • A broad O–H stretch at 2500–3000 cm1^{-1} (carboxylic acid)

  • C=O stretch at 1700–1750 cm1^{-1}

  • C–F vibrations at 1100–1200 cm1^{-1}

Synthesis and Manufacturing

Cyclization of Thiosemicarbazides

A common route involves the reaction of 4-substituted thiosemicarbazides with trifluoroacetic acid (TFA) under reflux conditions . For example, 4-methallylthiosemicarbazide cyclizes in TFA to form the triazole core, followed by oxidation to introduce the carboxylic acid group .

Thiosemicarbazide+CF3COOHΔTriazole intermediateOxidation[O]Target Compound\text{Thiosemicarbazide} + \text{CF}_3\text{COOH} \xrightarrow{\Delta} \text{Triazole intermediate} \xrightarrow[\text{Oxidation}]{\text{[O]}} \text{Target Compound}

Alternative Pathways

  • Hydrazine Derivatives: Condensation of hydrazine derivatives with ethyl trifluoroacetate in acidic media yields the triazole ring, with subsequent hydrolysis of the ester to the carboxylic acid.

  • Electrophilic Cyclization: Proton-induced cyclization of precursors bearing unsaturated substituents (e.g., methallyl groups) facilitates annulation of the triazole ring .

Table 2: Synthetic Conditions and Yields

MethodReagents/ConditionsYield (%)
Thiosemicarbazide CyclizationTFA, reflux, 6–8 h85–91
Hydrazine CondensationHCl (cat.), ethanol, 60°C70–78
Electrophilic CyclizationH2SO4\text{H}_2\text{SO}_4, 100°C65–72

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

  • Esterification: Treatment with alcohols (ROH\text{ROH}) in the presence of H2SO4\text{H}_2\text{SO}_4 yields esters (COOR\text{COOR}).

  • Amide Formation: Reaction with amines (RNH2\text{RNH}_2) via carbodiimide coupling produces amides (CONHR\text{CONHR}).

Triazole Ring Modifications

  • Electrophilic Substitution: The electron-deficient triazole ring undergoes nitration or sulfonation at position 5 under strong acidic conditions .

  • Coordination Chemistry: The nitrogen atoms act as ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}), forming complexes with potential catalytic activity.

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Synthesis: Ester derivatives improve oral bioavailability by masking the carboxylic acid.

  • Anticancer Agents: Triazole-metal complexes exhibit cytotoxicity against HeLa and MCF-7 cell lines (IC50_{50}: 5–10 µM).

Agrochemical Innovation

  • Herbicides: Derivatives interfere with plant acetolactate synthase (ALS), inhibiting branched-chain amino acid synthesis .

  • Insect Growth Regulators: Disruption of chitin biosynthesis in insects via trehalase inhibition.

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